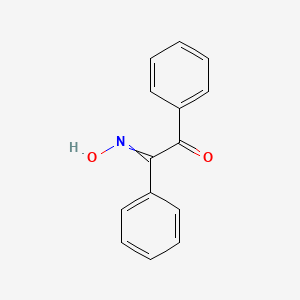

Benzil monoxime

CAS No.:

Cat. No.: VC14391045

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11NO2 |

|---|---|

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 2-hydroxyimino-1,2-diphenylethanone |

| Standard InChI | InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H |

| Standard InChI Key | OLBYFEGTUWWPTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |

Introduction

Molecular Structure and Crystallographic Characteristics

Benzil monoxime exists in two isomeric forms: α- and β-monoxime, differentiated by the position of the oxime (-NOH) group relative to the diketone backbone. X-ray diffraction studies of the α-monoxime p-bromobenzoate derivative confirm a triclinic crystal system (space group P) with unit cell dimensions a = 8.94 Å, b = 10.32 Å, c = 7.52 Å, and angles α = 97.5°, β = 109.3°, γ = 101.2° . The oxime group adopts an E-configuration, with a hydrogen-bonded dimeric arrangement stabilized by O-H···N interactions (bond length: 2.68 Å) .

Table 1: Crystallographic Parameters of Benzil α-Monoxime p-Bromobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P |

| Unit Cell Volume | 634.5 ų |

| Z | 2 |

| R-factor | 16.0% |

Synthetic Methodologies and Optimization

Conventional synthesis involves refluxing benzil with hydroxylamine hydrochloride in ethanol, yielding 73% product . A modified protocol by Badekar et al. (2023) employs thiocarbohydrazide and sodium acetate in a 50:50 ethanol-water mixture at 60°C, achieving 93% yield through enhanced nucleophilic attack kinetics . Key steps include:

-

Condensation: Benzil reacts with hydroxylamine to form the oxime intermediate.

-

Cyclization: Thiocarbohydrazide introduces a thioamide functional group.

-

Purification: Recrystallization from methanol removes unreacted starting materials.

The reaction’s efficiency is pH-dependent, with optimal performance at pH 6.5–7.0. Side products, such as over-oxidized diketones, are minimized by controlling reaction time (<24 hours) and temperature (60–70°C) .

Physicochemical and Spectroscopic Properties

Benzil monoxime exhibits a melting point of 168°C and a calculated boiling point of 795.69 K . Its solubility profile shows marked polarity dependence:

-

High solubility: DMSO (230 g/L), ethanol (145 g/L).

Vibrational spectroscopy reveals characteristic bands:

-

IR: ν(N-O) at 945 cm⁻¹, ν(C=N) at 1610 cm⁻¹, and δ(O-H) at 1380 cm⁻¹ .

-

IINS: Hydrogen bond vibrations at 312.3 cm⁻¹ (γ bending) and 703.5 cm⁻¹ (torsional modes) .

Table 2: Thermodynamic Properties of Benzil Monoxime

| Property | Value | Unit |

|---|---|---|

| ΔfH° (gas) | -51.61 | kJ/mol |

| ΔvapH° | 78.13 | kJ/mol |

| logP (octanol-water) | 2.748 | - |

Applications in Coordination Chemistry and Pharmaceuticals

Benzil monoxime serves as a versatile ligand in transition metal complexes. Its bidentate binding mode (via oxime-N and carbonyl-O) stabilizes copper(II) and nickel(II) complexes, which exhibit catalytic activity in oxidation reactions . Recent studies highlight its role in synthesizing antifungal agents, with IC₅₀ values of 12–18 μM against Candida albicans . Additionally, its thiocarbohydrazide derivatives are precursors to heterocyclic compounds used in corrosion inhibitors and photoresists .

Computational Insights and Hydrogen Bonding Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level elucidate the electronic structure of benzil monoxime dimers. The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, consistent with its role as a Lewis base . Hydrogen bond energies in the dimer are calculated at 25.3 kJ/mol, weaker than those in analogous oximes due to steric hindrance from phenyl groups .

Environmental and Industrial Considerations

Industrial-scale production generates ~200 tonnes annually, primarily for agrochemical intermediates. Waste streams contain residual hydroxylamine, necessitating bioremediation via Pseudomonas spp. to reduce nitrate byproducts . Green chemistry initiatives have replaced ethanol with cyclopentyl methyl ether (CPME) in recrystallization, cutting solvent waste by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume